

Andrimid: A Technical Guide to its Physical, Chemical, and Biological Properties

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Compound of Interest

Compound Name: *Andrimid*

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Abstract

Andrimid is a potent, broad-spectrum antibiotic with a unique mechanism of action, targeting the bacterial acetyl-CoA carboxylase (ACC), an essential enzyme in fatty acid biosynthesis.[1] [2] This technical guide provides an in-depth overview of the physical and chemical properties of **Andrimid**, alongside detailed experimental protocols and a visualization of its targeted signaling pathway. The information presented is intended to support further research and development of this promising antibiotic candidate.

Physical and Chemical Properties

Andrimid is a hybrid non-ribosomal peptide-polyketide natural product.[1][3] Its chemical structure features a pseudopeptide backbone, an unsaturated fatty acid side chain, a β -amino acid ((S)- β -phenylalanine), an L-valine-derived β -ketoamide moiety, and a pyrrolidinedione head group.[4] While specific experimental data on some physical properties are limited in publicly available literature, the known quantitative data is summarized below.

Property	Value	Source
Molecular Formula	C ₂₇ H ₃₃ N ₃ O ₅	[5]
Molecular Weight	479.577 g/mol	[5]
IUPAC Name	(2E,4E,6E)-N-((S)-3-(((S)-3-methyl-1-(((3R,4S)-4-methyl-2,5-dioxopyrrolidin-3-yl)amino)-1-oxobutan-2-yl)amino)-3-oxo-1-phenylpropyl)octa-2,4,6-trienamide	[5]
Melting Point	Data not available	
Solubility	Limited aqueous solubility. Salt formation can increase aqueous solubility up to 5 g/liter .[4] Specific solubility data in common solvents like water, ethanol, and DMSO are not readily available.	
Stability	Specific data on stability under varying pH and temperature conditions are not detailed in the reviewed literature. General stability of antibiotics can be affected by pH and temperature.[6][7][8]	

Biological Activity and Mechanism of Action

Andrimid exhibits broad-spectrum antibiotic activity by selectively inhibiting the carboxyltransferase (CT) reaction of bacterial acetyl-CoA carboxylase (ACC).[1][3] ACC catalyzes the first committed step in fatty acid biosynthesis, the conversion of acetyl-CoA to malonyl-CoA.[1][4] By blocking this essential pathway, **Andrimid** effectively halts bacterial cell

growth.^{[1][2]} Notably, it shows high selectivity for prokaryotic ACC over its eukaryotic counterpart, suggesting a favorable therapeutic window.^[1]

Inhibitory Concentrations

Assay	Value	Target	Organism	Source
IC ₅₀	12 nM	Acetyl-CoA Carboxylase (ACC)	E. coli	^{[1][3]}
IC ₅₀	500 nM	Andrimid- resistant ACC (AccA/AdmT)	E. coli	^{[1][3]}

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized broth microdilution protocol for determining the MIC of **Andrimid** against a bacterial strain, based on established methods.^{[9][10][11][12][13]}

Materials:

- **Andrimid** stock solution (in a suitable solvent like DMSO)
- Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium
- Sterile 96-well microtiter plates
- Bacterial inoculum standardized to $\sim 5 \times 10^5$ CFU/mL
- Spectrophotometer or microplate reader

Procedure:

- Prepare Antibiotic Dilutions: a. Create a serial two-fold dilution of the **Andrimid** stock solution in the 96-well plate using CAMHB. The final volume in each well should be 50 μ L. The concentration range should be chosen to encompass the expected MIC. b. Include a growth control well (medium only) and a sterility control well (medium with no bacteria).
- Inoculum Preparation: a. Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard. b. Dilute the standardized suspension in CAMHB to achieve a final concentration of $\sim 5 \times 10^5$ CFU/mL.
- Inoculation: a. Add 50 μ L of the standardized bacterial inoculum to each well (except the sterility control), resulting in a final volume of 100 μ L.
- Incubation: a. Cover the plate and incubate at $35^\circ\text{C} \pm 2^\circ\text{C}$ for 16-20 hours in ambient air.
- MIC Determination: a. Following incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of **Andrimid** that completely inhibits visible growth of the bacteria. b. Alternatively, bacterial growth can be assessed by measuring the optical density at 600 nm (OD_{600}) using a microplate reader. The MIC is defined as the lowest antibiotic concentration that inhibits $\geq 90\%$ of the bacterial growth found in the no-antibiotic control.[\[12\]](#)

Acetyl-CoA Carboxylase (ACC) Inhibition Assay

This protocol describes a spectrophotometric assay to measure the inhibition of the carboxyltransferase (CT) activity of ACC by **Andrimid**.[\[1\]](#)[\[14\]](#)[\[15\]](#) The assay monitors the reverse reaction, the decarboxylation of malonyl-CoA to acetyl-CoA.

Materials:

- Purified bacterial ACC (or its carboxyltransferase subunit)
- **Andrimid** solution at various concentrations
- Malonyl-CoA
- Biocytin (as a surrogate for biotinylated BCCP)
- Citrate synthase

- Malate dehydrogenase
- NAD⁺
- Assay buffer (e.g., 100 mM HEPES, pH 7.5)
- 96-well UV-transparent microtiter plate
- Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

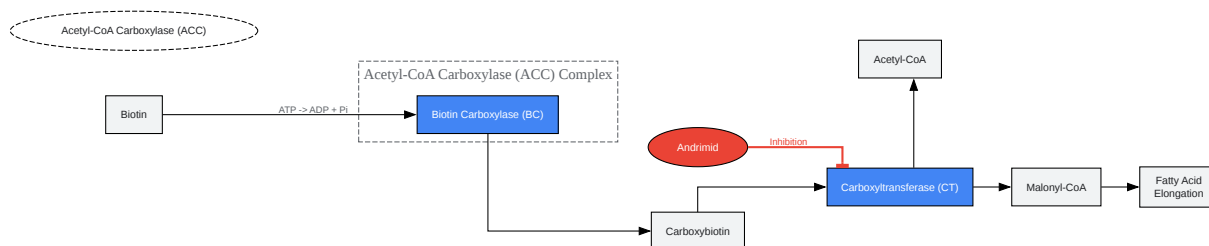
- Reaction Mixture Preparation: a. In each well of the microtiter plate, prepare a reaction mixture containing the assay buffer, NAD⁺, citrate synthase, and malate dehydrogenase. b. Add varying concentrations of **Andrimid** to the test wells. Include a control well with no inhibitor.
- Enzyme Addition: a. Add the purified ACC enzyme to each well.
- Initiation of Reaction: a. Start the reaction by adding malonyl-CoA and biocytin to all wells.
- Measurement: a. Immediately begin monitoring the increase in absorbance at 340 nm at room temperature. The production of NADH, which absorbs at 340 nm, is coupled to the formation of acetyl-CoA.
- Data Analysis: a. Calculate the initial reaction rates from the linear portion of the absorbance versus time plots. b. Plot the percentage of enzyme activity against the logarithm of the **Andrimid** concentration to determine the IC₅₀ value.

Signaling Pathway and Experimental Workflow

Visualization

Andrimid's Inhibition of the Bacterial Fatty Acid Biosynthesis Pathway

The following diagram illustrates the initial steps of the bacterial fatty acid synthesis pathway and highlights the specific point of inhibition by **Andrimid**.

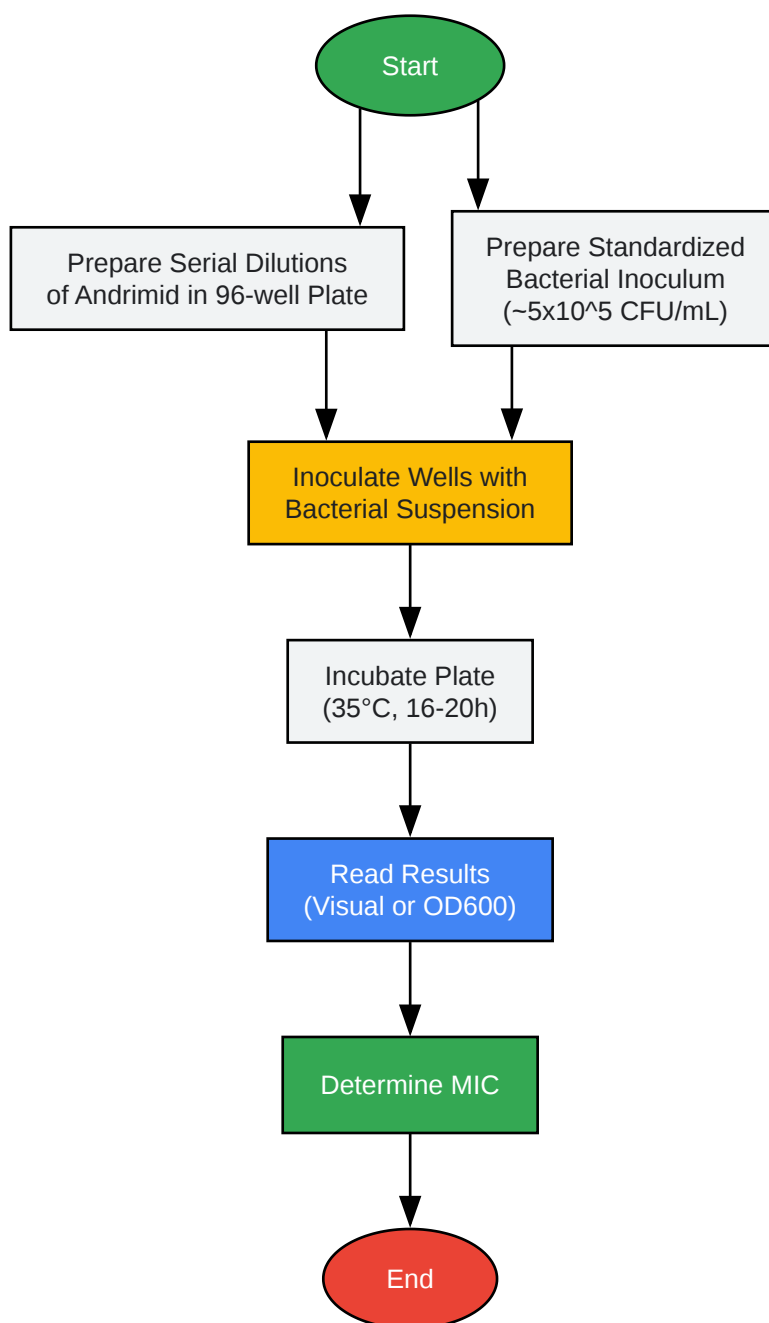


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Caption: Inhibition of bacterial fatty acid synthesis by **Andrimid**.

Experimental Workflow for MIC Determination

The diagram below outlines the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of **Andrimid**.



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Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

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